molecular formula C18H21N3O4S B026636 Rabeprazole N-Oxide CAS No. 924663-38-7

Rabeprazole N-Oxide

Katalognummer B026636
CAS-Nummer: 924663-38-7
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: ZOEQFVVMBAVTRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Rabeprazole N-Oxide, among other metabolites and impurities of Rabeprazole, involves complex chemical reactions. During the synthesis of Rabeprazole sodium, impurities such as Rabeprazole sulfide, Rabeprazole sulfone, and Rabeprazole-N-oxide are observed. The synthesis and characterization of these compounds highlight the intricacies involved in the manufacturing process of Rabeprazole sodium (Reddy et al., 2008).

Molecular Structure Analysis

The molecular structure and properties of Rabeprazole have been extensively studied using various analytical techniques. A study employing density functional theory (DFT) has provided insights into the molecular structural parameters, thermodynamic properties, and vibrational frequencies of Rabeprazole. This analysis is crucial for understanding the stability and reactivity of Rabeprazole N-Oxide as an impurity (Rajesh et al., 2017).

Chemical Reactions and Properties

Rabeprazole N-Oxide, like its parent compound Rabeprazole, undergoes various chemical reactions that influence its stability and effectiveness. The degradation of Rabeprazole-N-oxide in aqueous solutions has been studied using advanced oxidation processes, such as sonication and peroxide-mediated sonication. These studies are essential for understanding the environmental fate and stability of this compound (Shankaraiah et al., 2014).

Physical Properties Analysis

The physical properties of Rabeprazole, including its photodegradation behavior, have been thoroughly investigated. Studies have shown that Rabeprazole sodium is susceptible to degradation under various conditions, leading to the formation of multiple degradation products, including Rabeprazole N-Oxide. Understanding these properties is crucial for the formulation and storage of Rabeprazole-based medications (Garcia et al., 2008).

Chemical Properties Analysis

The chemical properties of Rabeprazole N-Oxide, including its reactivity and interaction with other substances, are inferred from the comprehensive study of Rabeprazole and its impurities. The identification, isolation, and characterization of new impurities in Rabeprazole sodium, including Rabeprazole N-Oxide, provide valuable insights into its chemical behavior and potential interactions (Rao et al., 2010).

Wissenschaftliche Forschungsanwendungen

  • Identification and Characterization : Rabeprazole sodium, with Rabeprazole N-Oxide as an impurity, is identified and characterized as a proton pump inhibitor used in antiulcerative treatments (P. S. Rao et al., 2010).

  • Treatment of Acid-Related Diseases : It is effective in treating various acid-related diseases, such as erosive esophagitis, non-erosive reflux disease (NERD), and Helicobacter pylori infections, showing similar healing rates to omeprazole 20 mg (F. Pace et al., 2007).

  • Relief from GERD Symptoms : Rabeprazole is rapid and effective in relieving heartburn and improving other gastroesophageal reflux disease (GERD)-related symptoms (Alia S. Dadabhai & F. Friedenberg, 2009).

  • Management of Gastric Acid-Related Diseases : It is used for managing gastric acid-related diseases, offering cost-effective treatment with consistent efficacy and low drug interaction potential (C. M. Baldwin & S. Keam, 2009).

  • Safety and Tolerability : Long-term use does not lead to carcinoid tumor formation in humans and is generally viewed as safe (Robinson, 1999). It is also well-tolerated in treating acid-related diseases with a favorable adverse events profile (Thjodleifsson & Cockburn, 1999).

  • Degradation Products : The main degradation products of rabeprazole sodium are identified, which has implications for its stability and storage (C. V. Garcia et al., 2008).

  • Pharmacokinetics and Therapeutic Applications : Rabeprazole has been studied for its effectiveness in treating gastric and duodenal ulcers, gastroesophageal reflux disease, and other conditions (Swan et al., 1999).

  • Triple Therapy for H. pylori Eradication : It is safe and effective in combination with antibiotics for eradicating H. pylori in patients with chronic gastritis with or without peptic ulceration (W. Stack et al., 1998).

  • Synthesis and Characterization : The synthesis and characterization of metabolites and related substances of rabeprazole sodium, an anti-ulcerative drug, are described, providing insight into its chemical properties and potential modifications (G. Reddy et al., 2008).

  • Advanced Oxidation Process : The effectiveness of advanced oxidation processes in degrading Rabeprazole-N-oxide in aqueous solutions is studied, showing a significant degradation potential (G. Shankaraiah et al., 2014).

Eigenschaften

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-16(21(22)9-8-17(13)25-11-5-10-24-2)12-26(23)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEQFVVMBAVTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582520
Record name 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole N-Oxide

CAS RN

924663-38-7
Record name Rabeprazole N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924663-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabeprazole N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.170.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17Q1V00385
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rabeprazole N-Oxide
Reactant of Route 2
Rabeprazole N-Oxide
Reactant of Route 3
Rabeprazole N-Oxide
Reactant of Route 4
Rabeprazole N-Oxide
Reactant of Route 5
Reactant of Route 5
Rabeprazole N-Oxide
Reactant of Route 6
Reactant of Route 6
Rabeprazole N-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.